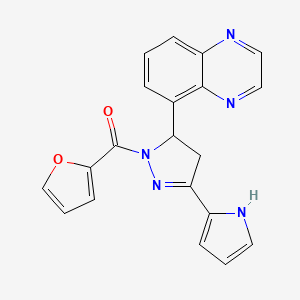
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone represents a novel hybrid structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound features a complex arrangement of heterocycles, including pyrrole, quinoxaline, pyrazole, and furan moieties. This unique configuration is hypothesized to contribute to its diverse biological activities.
Pharmacological Properties
Numerous studies have highlighted the biological activities associated with similar heterocyclic compounds, particularly those containing pyrazole and quinoxaline derivatives. The following sections summarize key findings related to the biological activities of this compound.
Antimicrobial Activity
Research indicates that quinoxaline-based compounds exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. A study demonstrated that certain pyrazole derivatives displayed notable antifungal activity against phytopathogenic fungi . The structural similarity suggests that this compound may possess similar antimicrobial capabilities.
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor effects, particularly against specific cancer cell lines. Compounds in this class have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR . The potential of this compound as an antitumor agent warrants further investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds targeting cyclooxygenase enzymes (COX) have shown promise in reducing inflammation . Given the structural components of (3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-y)-4,5-dihydro-1H-pyrazol-1-y)(furan-2-y)methanone, it may also exhibit COX inhibitory activity.
The precise mechanism of action for (3-(1H-pyrrol-2-y)-5-(quinoxalin-5-y)-4,5-dihydro-1H-pyrazol-1-y)(furan-2-y)methanone is yet to be fully elucidated. However, based on the behavior of related compounds:
- Target Enzymes : It is likely to interact with enzymes involved in inflammatory pathways, such as COX enzymes.
- Biochemical Pathways : Inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators like prostaglandins.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds structurally similar to (3-(1H-pyrrol-2-y)-5-(quinoxalin-5-y)-4,5-dihydro-1H-pyrazol-1-y)(furan-2-y)methanone:
属性
IUPAC Name |
furan-2-yl-[5-(1H-pyrrol-2-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-20(18-7-3-11-27-18)25-17(12-16(24-25)14-6-2-8-21-14)13-4-1-5-15-19(13)23-10-9-22-15/h1-11,17,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUBPPDHMDTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CN2)C(=O)C3=CC=CO3)C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














